molecular formula C10H13BrO B1321566 4-(2-Bromophenyl)butan-1-ol CAS No. 123206-83-7

4-(2-Bromophenyl)butan-1-ol

Cat. No. B1321566
Key on ui cas rn: 123206-83-7
M. Wt: 229.11 g/mol
InChI Key: QVCSOSRGJVRDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053101B2

Procedure details

To a solution of 4-(o-bromophenyl)-1-butanol (1.222 g, ca 0.0053 mol) and tetrakis(triphenylphosphine) palladium (0) (650 mg, 0.562 mmol) in 1,2-dimethoxyethane (55 mL) was added thiophene-2-boronic acid (2.057 g, 0.016 mol) and 1N aqueous NaHCO3 (15 mL). The resulting mixture was heated at reflux under nitrogen atmosphere for 3 days. The dark reaction mixture was diluted with water (50 mL) and extracted with EtOAc (100 mL). The organic layer was dried over Na2SO4, filtered through a bed of Celite and concentrated to yield a crude which was purified by flash chromatography (30% EtOAc in hexane) to yield 4-(2-thien-2-yl-phenyl)-butan-1-ol as a light brown oil.
Quantity
1.222 g
Type
reactant
Reaction Step One
Quantity
2.057 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
650 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][CH2:11][OH:12].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1B(O)O.C([O-])(O)=O.[Na+]>COCCOC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][CH2:11][OH:12] |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.222 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CCCCO
Name
Quantity
2.057 g
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
650 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen atmosphere for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a bed of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (30% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=C(C=CC=C1)CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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